molecular formula C7H13NO B3053131 5-Ethylpiperidin-2-one CAS No. 51206-36-1

5-Ethylpiperidin-2-one

Cat. No.: B3053131
CAS No.: 51206-36-1
M. Wt: 127.18 g/mol
InChI Key: BPIZRWVWYUPAQQ-UHFFFAOYSA-N
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Description

5-Ethylpiperidin-2-one is a six-membered piperidinone derivative featuring an ethyl substituent at the 5-position and a ketone group at the 2-position. These analogs highlight the versatility of the piperidinone scaffold in pharmaceutical and synthetic chemistry, where substituent variations critically influence molecular interactions, solubility, and bioactivity.

Properties

IUPAC Name

5-ethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-3-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIZRWVWYUPAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593690
Record name 5-Ethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51206-36-1
Record name 5-Ethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-ethyl-2-piperidone using phenylsilane in the presence of an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate efficiently.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as hydrogenation, cyclization, and purification to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemical Synthesis

5-Ethylpiperidin-2-one serves as a versatile building block in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the creation of more complex piperidine derivatives. This compound is particularly valuable in:

  • Synthesis of Pharmaceuticals : It acts as an intermediate in the preparation of drugs, enhancing the efficiency of synthetic pathways.
  • Development of Agrochemicals : The compound is utilized in synthesizing pesticides and herbicides, contributing to agricultural advancements.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development. Some notable applications include:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics .
  • Analgesic and Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management. For instance, a study demonstrated that related piperidine derivatives exhibited significant COX-2 inhibition, indicating potential for pain relief without the severe side effects associated with traditional NSAIDs .

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter systems, making it relevant in neuropharmacology:

  • Cognitive Enhancement : Research suggests that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in breaking down acetylcholine, thereby improving cognitive function and offering potential therapeutic avenues for Alzheimer's disease .
  • Pain Management : Some derivatives have been shown to interact with opioid receptors, presenting opportunities for developing new analgesics that may offer improved efficacy and reduced addiction potential compared to existing opioids .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

StudyFocusFindings
Anti-inflammatory ActivityDemonstrated significant COX-2 inhibition with potential analgesic effects.
Neuropharmacological EffectsShowed AChE inhibition leading to cognitive enhancement; relevant for Alzheimer’s treatment.
Synthesis of DerivativesDeveloped novel piperidine compounds with enhanced biological activity against MRSA and other pathogens.

Industrial Applications

Beyond pharmaceuticals, this compound is also employed in industrial applications:

  • Polymer Chemistry : The compound contributes to the synthesis of polymers and resins, enhancing material properties such as durability and thermal stability .
  • Chemical Manufacturing : It is used as a precursor in producing various fine chemicals, demonstrating its versatility in industrial chemistry.

Mechanism of Action

The mechanism of action of 5-Ethylpiperidin-2-one involves its interaction with various molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. This compound can modulate enzyme activity and receptor binding, leading to its effects in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-Ethylpiperidin-2-one (inferred structure) with similar compounds from the evidence, focusing on substituent effects, molecular properties, and applications.

Substituent-Driven Functional Diversity

  • This compound (hypothetical): Structure: Ethyl group at C5, ketone at C2.
  • 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7):

    • Substituents : Phenyl and hydroxymethyl groups at C5.
    • Molecular weight : 205.25 g/mol.
    • Applications : Pharmaceutical intermediate for drug candidates; structural modifications enable targeting of therapeutic pathways .
    • Key features : The phenyl group enhances aromatic interactions, while the hydroxymethyl group facilitates solubility and hydrogen bonding.
  • 5-Hydroxy-1-Methylpiperidin-2-One :

    • Substituents : Hydroxy (-OH) at C5, methyl (-CH₃) at C1.
    • Applications : Studied for cytotoxicity and binding interactions (e.g., enzyme inhibition) .
    • Key features : Polar hydroxy group improves aqueous solubility but may reduce blood-brain barrier penetration compared to ethyl.
  • (R)-5-Hydroxy-piperidin-2-one (CAS 19365-07-2):

    • Substituents : Hydroxy (-OH) at C5.
    • Applications : Chiral building block in asymmetric synthesis .
    • Key features : Stereochemical complexity enables enantioselective applications.

Molecular Weight and Functional Group Impact

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound (hypothetical) C₇H₁₃NO 127.19 (calculated) Ethyl (C5), ketone (C2) N/A (limited data)
5-(Hydroxymethyl)-5-phenylpiperidin-2-one C₁₂H₁₅NO₂ 205.25 Phenyl, hydroxymethyl Pharmaceuticals, organic synthesis
5-Hydroxy-1-Methylpiperidin-2-One C₆H₁₁NO₂ 129.16 Hydroxy, methyl Cytotoxicity studies
(R)-5-Hydroxy-piperidin-2-one C₅H₉NO₂ 115.13 Hydroxy Chiral synthesis

Biological Activity

5-Ethylpiperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is a cyclic amine with a piperidine structure, which is known for its ability to interact with various biological targets. Its molecular formula is C9H17NC_9H_{17}N and it features an ethyl group at the 5-position of the piperidine ring. This structural configuration contributes to its lipophilicity and ability to cross biological membranes.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidin-2-one, including this compound, exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.21 µM . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, as evidenced by molecular docking studies that reveal strong binding interactions with key bacterial enzymes.

Antioxidant Properties

This compound has also been evaluated for its antioxidant potential. Compounds synthesized from this structure have demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is attributed to the presence of electron-donating groups that stabilize free radicals .

Study on Antimicrobial Efficacy

A study conducted on synthesized piperidin-2-one derivatives indicated that these compounds not only inhibited microbial growth but also displayed low toxicity towards mammalian cells, making them promising candidates for drug development . This study utilized various assays, including MTT assays for cytotoxicity evaluation and disk diffusion methods for antimicrobial testing.

Clinical Implications

In clinical settings, the application of this compound derivatives has been explored in the treatment of infections caused by resistant bacterial strains. The findings suggest that these compounds could serve as effective alternatives to traditional antibiotics, particularly in the face of rising antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Radical Scavenging : The structural features allow for effective neutralization of free radicals, contributing to its antioxidant capacity.
  • Cell Membrane Interaction : Its lipophilic nature facilitates penetration into bacterial membranes, enhancing its antimicrobial efficacy.

Data Summary

Activity TypeTarget Organism/ProcessMIC/IC50 ValueReference
AntimicrobialE. coli0.21 µM
AntimicrobialPseudomonas aeruginosa0.21 µM
AntioxidantFree Radical ScavengingNot specified
CytotoxicityMammalian CellsLow toxicity

Q & A

Q. What are the validated synthetic routes for 5-Ethylpiperidin-2-one, and how can purity be optimized?

To synthesize this compound, researchers should prioritize reproducibility by detailing reaction conditions (e.g., solvent, temperature, catalysts) and purification methods (e.g., recrystallization, column chromatography). For example, yield optimization requires systematic variation of parameters like stoichiometry and reaction time, followed by characterization via NMR and GC-MS to confirm purity . Experimental protocols must align with guidelines for chemical synthesis, including explicit documentation of hazards and safety measures (e.g., fume hood usage) .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

Key techniques include:

  • NMR spectroscopy : Assign peaks for the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂ adjacent to the carbonyl) and the lactam carbonyl (δ 170–175 ppm in ¹³C NMR).
  • IR spectroscopy : Confirm the lactam carbonyl stretch (~1640–1680 cm⁻¹).
  • Mass spectrometry : Identify the molecular ion peak (M⁺) and fragmentation patterns.
    Cross-validation with literature data is critical to resolve ambiguities .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires:

  • Detailed procedural descriptions (e.g., step-by-step protocols, equipment specifications).
  • Open sharing of raw data (e.g., NMR spectra, chromatograms) as supplementary materials.
  • Adherence to journal guidelines for experimental transparency, such as specifying reagent suppliers and batch numbers .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be systematically resolved?

Contradictions often arise from solvent effects, impurities, or tautomerism. Researchers should:

  • Perform solvent-switching experiments to assess peak shifts.
  • Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity.
  • Compare results with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Document anomalies in supplementary materials and discuss potential sources of error .

Q. What experimental designs are suitable for elucidating the reaction mechanisms of this compound in catalytic processes?

Mechanistic studies require:

  • Kinetic analysis : Monitor reaction progress via in-situ techniques (e.g., FTIR, HPLC).
  • Isotopic labeling : Use deuterated reagents to trace hydrogen transfer pathways.
  • Computational modeling : Apply DFT or MD simulations to identify transition states.
  • Control experiments : Rule out side reactions by isolating intermediates .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

  • QSPR/QSAR models : Corrogate molecular descriptors (e.g., logP, polar surface area) with solubility or bioavailability.
  • Molecular docking : Assess binding affinity to biological targets (e.g., enzymes).
  • Validate predictions with experimental data (e.g., HPLC retention times) and report discrepancies .

Q. What strategies mitigate biases in literature reviews for this compound applications?

  • Use systematic review frameworks (e.g., PRISMA) to avoid cherry-picking studies.
  • Cross-reference primary sources (e.g., patents, peer-reviewed articles) over secondary summaries.
  • Critically evaluate methodological rigor, such as sample sizes and statistical analyses in cited works .

Methodological Guidelines

  • Data Presentation : Use tables to compare synthetic yields (e.g., Table 1) and figures for spectral data. Ensure all axes are labeled with units .
  • Ethical Reporting : Disclose conflicts of interest and cite prior work exhaustively to avoid plagiarism .
  • Limitations : Explicitly address constraints (e.g., limited substrate scope in catalytic studies) and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethylpiperidin-2-one
Reactant of Route 2
5-Ethylpiperidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.